An In-Depth Technical Guide to 4-Isopropyl-3-nitrobenzaldehyde: Structure, Properties, Synthesis, and Analysis
An In-Depth Technical Guide to 4-Isopropyl-3-nitrobenzaldehyde: Structure, Properties, Synthesis, and Analysis
Executive Summary: This technical guide provides a comprehensive overview of 4-Isopropyl-3-nitrobenzaldehyde (CAS No. 130766-91-5), a key chemical intermediate in the synthesis of complex organic molecules. This document details its molecular structure, physicochemical properties, and established synthetic routes, with a focus on the mechanistic principles governing its formation. Furthermore, it outlines the expected spectroscopic signatures for its characterization and provides essential safety and handling protocols. This guide is intended for researchers, chemists, and professionals in the fields of medicinal chemistry, materials science, and drug development who require a detailed understanding of this versatile compound.
Introduction
4-Isopropyl-3-nitrobenzaldehyde is a substituted aromatic aldehyde that serves as a valuable and versatile building block in organic synthesis.[1] Its structure is characterized by a benzene ring functionalized with an aldehyde group, an isopropyl group, and a nitro group. The specific arrangement of these functional groups—particularly the ortho-relationship between the bulky isopropyl group and the electron-withdrawing nitro group, alongside the meta-relationship of the nitro group to the aldehyde—confers a unique reactivity profile.[1] This distinct electronic and steric environment makes it a target of interest for the synthesis of elaborate molecular architectures, finding utility in medicinal chemistry and materials science research.[1] The presence of both an aldehyde and a nitro group allows for a wide range of chemical transformations, enabling stepwise and controlled molecular elaboration.
Molecular Structure and Physicochemical Properties
A thorough understanding of the compound's fundamental properties is critical for its effective use in research and development.
Molecular Identity
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IUPAC Name: 4-Isopropyl-3-nitrobenzaldehyde
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Synonyms: 3-Nitro-4-(propan-2-yl)benzaldehyde, 3-Nitro-cuminol[1][2]
Structural Analysis
The molecular structure of 4-Isopropyl-3-nitrobenzaldehyde is foundational to its chemical behavior. The aldehyde group is a deactivating, meta-director for electrophilic substitution, while the isopropyl group is an activating, ortho, para-director.[1] The nitro group is a strong electron-withdrawing and deactivating group.
Caption: Molecular structure of 4-Isopropyl-3-nitrobenzaldehyde.
Physicochemical Properties
A summary of the key physical and chemical properties is presented below for easy reference.
| Property | Value | Reference(s) |
| Appearance | Yellowish to brownish crystalline powder or granulate | [1] |
| Melting Point | 53 - 58 °C | [3] |
| Boiling Point | 331.7 ± 30.0 °C (Predicted) | [3] |
| Density | 1.185 ± 0.06 g/cm³ (Predicted) | [3] |
| Topological Polar Surface Area | 62.9 Ų | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 2 | [1] |
Synthesis and Mechanistic Insights
The synthesis of this compound is a prime example of regiocontrolled electrophilic aromatic substitution, where both electronic effects and steric hindrance play crucial roles.
Primary Synthetic Route: Electrophilic Nitration
The most common and direct method for preparing 4-Isopropyl-3-nitrobenzaldehyde is through the electrophilic nitration of its precursor, 4-isopropylbenzaldehyde.[1] This reaction is typically performed using a nitrating mixture of concentrated nitric acid and sulfuric acid.[2]
Mechanistic Discussion: The Basis of Regioselectivity
The outcome of the nitration reaction is governed by the directing effects of the substituents already on the benzene ring.
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Isopropyl Group (-CH(CH₃)₂): As an alkyl group, it is an ortho, para-director. It activates the ring towards electrophilic attack by donating electron density via induction and hyperconjugation, directing the incoming electrophile (the nitronium ion, NO₂⁺) to positions 3 and 5 (ortho) and position 1 (para).[1]
-
Aldehyde Group (-CHO): This group is a deactivating meta-director due to its electron-withdrawing nature. It directs the incoming electrophile to positions 3 and 5.[1]
In this case, the directing effects are cooperative, as both groups favor substitution at the 3 and 5 positions.[1] However, the bulky isopropyl group at position 4 creates significant steric hindrance at the adjacent position 5. Consequently, the nitronium ion preferentially attacks the less hindered position 3, leading to 4-Isopropyl-3-nitrobenzaldehyde as the major product.[1] Careful control of reaction conditions, such as temperature, is crucial to maximize the yield and regioselectivity.[1]
Detailed Experimental Protocol: Synthesis
Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a properly equipped chemical laboratory with appropriate safety measures.
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Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
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Precursor Addition: Slowly add 4-isopropylbenzaldehyde to the cold sulfuric acid while stirring, ensuring the temperature does not exceed 10 °C.
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Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, cooled in an ice bath.
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Nitration: Add the prepared nitrating mixture dropwise to the solution of 4-isopropylbenzaldehyde in sulfuric acid. Maintain the reaction temperature between 0-5 °C throughout the addition.
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Reaction Monitoring: After the addition is complete, allow the mixture to stir at low temperature for a specified time (e.g., 1-2 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will cause the crude product to precipitate.
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Isolation: Filter the solid precipitate using a Büchner funnel and wash thoroughly with cold water until the washings are neutral to litmus paper.
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Purification: The crude product can be purified by recrystallization from a suitable solvent, such as petroleum ether or an ethanol/water mixture, to yield pure 4-Isopropyl-3-nitrobenzaldehyde.[7]
Synthesis Workflow
Caption: Workflow for the synthesis of 4-Isopropyl-3-nitrobenzaldehyde.
Spectroscopic Characterization
Structural elucidation and purity assessment are typically achieved through a combination of spectroscopic methods. The following data are based on characteristic values for similar compounds.[8][9][10]
Expected ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.1 | Singlet (s) | 1H | Aldehydic proton (-CHO) |
| ~8.2 - 7.6 | Multiplet | 3H | Aromatic protons (Ar-H) |
| ~3.5 | Septet | 1H | Isopropyl methine (-CH(CH₃)₂) |
| ~1.3 | Doublet (d) | 6H | Isopropyl methyl protons (-CH(CH₃)₂) |
Expected Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3100 | Aromatic C-H stretch |
| ~2970 | Aliphatic C-H stretch (isopropyl) |
| ~2850, ~2750 | Aldehyde C-H stretch (Fermi doublet) |
| ~1710 | Carbonyl C=O stretch (conjugated aldehyde) |
| ~1610, ~1470 | Aromatic C=C stretches |
| ~1540 | Asymmetric N-O stretch (nitro group) |
| ~1350 | Symmetric N-O stretch (nitro group) |
Mass Spectrometry (MS) Analysis
In electron ionization mass spectrometry (EI-MS), a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound is expected.
-
Expected M⁺ peak: m/z = 193.2
Protocol: Sample Preparation for Spectroscopic Analysis
-
NMR Spectroscopy: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.[9]
-
IR Spectroscopy: Finely grind a small amount of the solid sample with potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press for analysis via FT-IR.[9]
-
Mass Spectrometry: Introduce a small amount of the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation prior to ionization.[9]
Chemical Reactivity and Synthetic Utility
The synthetic value of 4-Isopropyl-3-nitrobenzaldehyde lies in the distinct reactivity of its functional groups, which can be addressed selectively.
-
Aldehyde Group: The aldehyde can be oxidized to a carboxylic acid, reduced to a primary alcohol, or used in various condensation reactions (e.g., Wittig, Knoevenagel) and nucleophilic additions to form new carbon-carbon bonds.[1]
-
Nitro Group: The nitro group can be selectively reduced to an amine (-NH₂), opening pathways to a different class of derivatives such as amides, sulfonamides, or diazonium salts.[1]
The selective reduction of one functional group in the presence of the other is a key synthetic challenge.[1] For instance, using a mild reducing agent like sodium borohydride (NaBH₄) can selectively reduce the aldehyde to an alcohol while leaving the nitro group intact.[1] Conversely, catalytic hydrogenation under specific conditions can reduce the nitro group to an amine. This dual functionality makes it a powerful intermediate for building complex molecular scaffolds.
Safety and Handling
It is imperative to handle 4-Isopropyl-3-nitrobenzaldehyde with appropriate care, following established laboratory safety protocols.
-
GHS Hazard Statements:
-
H302: Harmful if swallowed.
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H411: Toxic to aquatic life with long lasting effects.
-
-
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P273: Avoid release to the environment.
-
P501: Dispose of contents/container to an approved waste disposal plant.
-
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11] Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.
-
First Aid: In case of ingestion, call a poison center or doctor. If on skin, wash with plenty of soap and water.[12] In case of eye contact, rinse cautiously with water for several minutes.[12]
Conclusion
4-Isopropyl-3-nitrobenzaldehyde is a strategically important chemical intermediate with a well-defined molecular structure and predictable reactivity. Its synthesis via regioselective nitration is a classic demonstration of fundamental organic chemistry principles. The compound's dual functionality provides chemists with a versatile platform for the synthesis of diverse and complex molecules for applications in drug discovery and materials science. Adherence to proper analytical characterization and safety protocols is essential for its successful and safe utilization in a research setting.
References
-
4-ISOPROPYL-3-NITRO-BENZALDEHYDE CAS#: 130766-91-5; ChemWhat. [Link]
-
4-ISOPROPYL-3-NITRO-BENZALDEHYDE | CAS#:130766-91-5 | Chemsrc. [Link]
-
Spectroscopy Tutorial: Examples - University of Calgary. [Link]
-
4-Isopropyl-3-methylbenzaldehyde | C11H14O | PubChem. [Link]
-
SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS - St. Paul's Cathedral Mission College. [Link]
-
4-Isopropyl-benzaldehyde - Spectrum - SpectraBase. [Link]
-
Benzaldehyde, 4-nitro- - NIST WebBook. [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
Studies on the Synthesis of 3-Nitrobenzaldehyde - Indian Journal of Pharmaceutical Sciences. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 4-ISOPROPYL-3-NITRO-BENZALDEHYDE | CAS#:130766-91-5 | Chemsrc [chemsrc.com]
- 3. 4-ISOPROPYL-3-NITRO-BENZALDEHYDE CAS#: 130766-91-5 [amp.chemicalbook.com]
- 4. 4-ISOPROPYL-3-NITRO-BENZALDEHYDE | 130766-91-5 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. chemwhat.com [chemwhat.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. spcmc.ac.in [spcmc.ac.in]
- 11. fishersci.com [fishersci.com]
- 12. cdn.vanderbilt.edu [cdn.vanderbilt.edu]


